4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside

Description

IUPAC Nomenclature and Systematic Classification

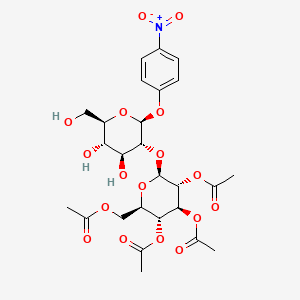

The systematic IUPAC name for this compound is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate . This name reflects the compound’s disaccharide structure, where a β-D-glucopyranose unit is glycosidically linked via its C2 hydroxyl group to another β-D-glucopyranose residue. The latter is fully acetylated at positions 2, 3, 4, and 6, while the former bears a 4-nitrophenyl group at the anomeric position (Figure 1).

Table 1: Nomenclature and synonyms

Structural Features: Acetylated Glycosyl Residues and Aromatic Moieties

The molecule consists of two β-D-glucopyranose units:

- Reducing end : A glucose residue with free hydroxyl groups at C4 and C5, a hydroxymethyl group at C6, and a 4-nitrophenyl group attached via an oxygen atom at the anomeric C1 position .

- Non-reducing end : A fully acetylated glucose residue (acetyl groups at C2, C3, C4, and C6) linked via a β-1,2-glycosidic bond to the reducing sugar .

The 4-nitrophenyl group serves as a chromogenic tag, enabling spectrophotometric detection (λ~400 nm) upon enzymatic hydrolysis of the glycosidic bond . Acetylation enhances the compound’s stability and solubility in organic solvents, making it suitable for synthetic glycosylation reactions .

Table 2: Key structural features

Stereochemical Configuration and Anomeric Specificity

The compound exhibits strict β-configuration at both anomeric centers:

- The reducing glucose unit has a β-linkage (C1–O–C4-nitrophenyl), confirmed by its resistance to α-glucosidases .

- The non-reducing glucose unit forms a β-1,2-glycosidic bond, as evidenced by nuclear magnetic resonance (NMR) coupling constants (J1,2 = 7–8 Hz) .

The acetyl groups at C2, C3, C4, and C6 enforce a $$^4C_1$$ chair conformation in the non-reducing glucose, stabilizing the β-anomer and preventing mutarotation . This rigidity is critical for substrate specificity in enzymatic assays, as it mimics native glycoside conformations .

Table 3: Stereochemical assignments

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOIXKCWZUCOH-VAMOREDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126174 | |

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-69-6 | |

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside (referred to as PNP-Glc ) is a glycoside that exhibits various biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores the biological activity of PNP-Glc, focusing on its interactions with enzymes, its role as a substrate, and its pharmacological implications.

Structure and Properties

PNP-Glc is characterized by its complex glycosidic structure which includes a nitrophenyl group and multiple acetylated glucopyranosyl units. The compound's structure contributes to its solubility and reactivity, influencing its biological activity.

| Property | Value |

|---|---|

| Solubility (in water) | 0.909 g/mL (25 °C) |

| CAS Number | 50-99-7 |

| Molecular Formula | C₁₄H₁₉N₁O₁₁ |

| PubChem ID | 71307214 |

Enzymatic Activity

PNP-Glc has been shown to serve as a substrate for various glycosyltransferases and glycosidases. Notably, it acts as a substrate for glucansucrases from strains such as Leuconostoc mesenteroides and Streptococcus mutans. These enzymes utilize PNP-Glc in the synthesis of dextrans and other oligosaccharides, demonstrating its utility in biotechnological applications.

Case Study: Substrate Utilization

In a study examining the enzymatic conversion of PNP-Glc by L. mesenteroides B-512F dextransucrase, it was found that the digestion products included dextran and several p-nitrophenyl isomaltodextrin glycosides. The kinetics of this reaction deviated from standard Michaelis-Menten behavior, indicating a complex interaction where PNP-Glc acts both as a donor and an acceptor in glycosylation reactions .

Hydrolysis Mechanisms

The hydrolysis of PNP-Glc is significantly influenced by pH levels. Under alkaline conditions (0.1 N NaOH), hydrolysis occurs at a rate 195-fold faster than under acidic conditions (0.1 N HCl). This difference highlights the compound's reactivity based on environmental conditions, which can be critical for applications in drug delivery systems where pH variations are common .

Pharmacological Implications

The biological activity of PNP-Glc extends to potential pharmaceutical applications due to its ability to modify the bioactivity of other compounds through glycosylation. Glycosylation can enhance the solubility, stability, and bioavailability of drugs, making PNP-Glc a valuable tool in drug design.

Table: Effects of Glycosylation on Drug Properties

| Property | Unmodified Compound | Glycosylated Compound |

|---|---|---|

| Solubility | Low | High |

| Stability | Moderate | High |

| Bioavailability | Low | Enhanced |

Scientific Research Applications

Enzyme Activity Assays

Substrate for Glycosidases

This compound serves as a chromogenic substrate for various glycosidases, including beta-D-glucosidase and alpha-D-glucosidase. The cleavage of the glycosidic bond releases 4-nitrophenol, resulting in a color change that can be quantitatively measured. This property is widely utilized in enzyme activity assays to determine enzyme kinetics and activity levels in biological samples .

Carbohydrate Research

Metabolic Pathway Studies

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside plays a crucial role in carbohydrate metabolism studies. It helps researchers understand the function of glycosidases in metabolic pathways and their implications in health and disease. This compound can be used to elucidate the roles of specific enzymes in carbohydrate digestion and absorption .

Drug Development

Therapeutic Targeting of Glycosidases

The compound is instrumental in drug development efforts targeting glycosidase enzymes, which are implicated in various diseases such as diabetes and cancer. By using this substrate in screening assays, researchers can identify potential inhibitors that may serve as therapeutic agents. The ability to modify the glycoside structure further enhances its utility in designing more effective drugs .

Biotechnology Applications

Biofuel Production

In biotechnology, this compound is utilized for its role in breaking down complex carbohydrates into simpler sugars through enzymatic hydrolysis. This process is vital for biofuel production, where efficient conversion of biomass into fermentable sugars is required. The application of glycosidases in this context highlights the importance of 4-nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside in sustainable energy solutions .

Diagnostic Tools

Development of Diagnostic Assays

The compound's ability to act as a substrate for glycosidases makes it valuable in developing diagnostic assays for conditions related to enzyme deficiencies or dysfunctions. For instance, it can be used to detect disorders associated with abnormal glycosidase activity, enhancing diagnostic accuracy and facilitating early intervention strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Assays | Used as a chromogenic substrate for measuring glycosidase activity |

| Carbohydrate Research | Aids in studying carbohydrate metabolism and enzyme functions |

| Drug Development | Serves as a tool for screening potential glycosidase inhibitors for therapeutic use |

| Biotechnology Applications | Facilitates biomass conversion processes essential for biofuel production |

| Diagnostic Tools | Utilized in assays to detect glycosidase-related disorders |

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across different applications:

- Enzymatic Activity Measurement : Research has demonstrated that using this substrate allows for precise measurement of beta-glucosidase activity, which is critical for understanding metabolic disorders .

- Drug Discovery : In drug development studies, modifications to the glycoside structure have led to the identification of novel inhibitors against glycosidases that show promise in treating diabetes .

- Biofuel Production Efficiency : Investigations into biofuel production have shown that optimizing the enzymatic breakdown of polysaccharides using this compound significantly enhances sugar yield from lignocellulosic biomass .

Preparation Methods

Key Steps:

-

Activation : The glucosyl bromide donor is generated via treatment of β-pentaacetylglucose with hydrogen bromide in acetic acid.

-

Coupling : The donor reacts with the acceptor under anhydrous conditions (e.g., dichloromethane or acetonitrile) at 0–25°C for 12–48 hours.

-

Deprotection : Sequential removal of the benzylidene group (via acid hydrolysis) and acetyl protections (via alkaline methanolysis) yields the target compound.

Challenges:

-

Regioselectivity : Competing formation of p-nitrophenyl laminarabioside (1,3-linkage) occurs alongside the desired sophoroside (1,2-linkage), necessitating chromatographic separation.

-

Yield Optimization : Early reports indicate yields of ~30–40% for the sophoroside adduct after column purification.

Zinc Chloride-Catalyzed Fusion Method

A solvent-free approach employs zinc chloride as a Lewis acid catalyst in a melt reaction between β-pentaacetylglucose and p-nitrophenol . This method bypasses intermediate halogenation steps, simplifying the synthesis.

Procedure:

-

Mixing : Equimolar amounts of β-pentaacetylglucose and p-nitrophenol are fused at 125–127°C under reduced pressure.

-

Catalysis : Freshly activated zinc chloride (25–30% w/w relative to the donor) is added to the melt, promoting glycosidic bond formation within 1–2 hours .

-

Workup : The crude product is dissolved in benzene, washed with aqueous NaOH to remove unreacted p-nitrophenol, and recrystallized from ethanol.

Advantages:

Limitations:

-

Byproduct Formation : Charring at high temperatures necessitates careful temperature control.

-

Purity : Recrystallization from ethanol yields ~60–70% pure product, requiring additional purification for analytical applications.

Comparative Analysis of Preparation Methods

| Parameter | Koenigs-Knorr | Zinc Chloride Fusion | Azide Reduction |

|---|---|---|---|

| Reaction Time | 12–48 h | 1–2 h | 24–72 h |

| Yield | 30–40% | 60–70% (crude) | 44% (final) |

| Regioselectivity | Moderate | Low | High |

| Purification Complexity | High (chromatography) | Moderate (recrystallization) | Moderate (chromatography) |

| Scalability | Limited | High | Moderate |

Mechanistic Insights and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside?

- Answer : The compound is synthesized via regioselective glycosylation using acetyl-protected sugar donors. A typical procedure involves:

- Step 1 : Acetylation of the glucopyranosyl donor with acetyl chloride in methanol, monitored by TLC (heptane/acetone 3:7, Rf 0.52) .

- Step 2 : Glycosylation with 4-nitrophenol under phase-transfer conditions (DCM, aqueous K2CO3, TBAHS), yielding the product as a colorless solid (44% yield, mp 118°C) .

- Characterization : Confirmed via <sup>1</sup>H/<sup>13</sup>C-NMR, HRMS (e.g., [M + Na]<sup>+</sup> at m/z 779.2123), and optical rotation ([α]D<sup>25</sup> -12.0) .

Q. How is this compound characterized to verify its structural integrity?

- Answer : Key techniques include:

- NMR Spectroscopy : Assignments of anomeric protons (δ 5.71 ppm, J1,2 = 7.0 Hz) and acetyl groups (δ 2.00–2.16 ppm) .

- Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M + Na]<sup>+</sup> with <0.001 ppm error) .

- TLC Monitoring : Rf values (e.g., 0.40 in heptane/acetone) ensure reaction progress .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow strict lab safety guidelines:

- Prohibit eating, drinking, or storing personal items in labs .

- Use emergency equipment (eyewash stations, fire extinguishers) and evacuate routes .

- Avoid inhalation/contact; use PPE (gloves, goggles) due to acetylated intermediates’ irritancy .

Advanced Research Questions

Q. How can glycosylation reaction yields be optimized for this compound?

- Answer : Optimize:

- Catalyst System : Replace TBAHS with milder bases (e.g., DMAP) to reduce side reactions .

- Temperature Control : Perform reactions at 0–4°C to stabilize acetyl groups .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for higher purity (>98%) .

Q. What analytical strategies resolve contradictions in enzyme kinetic data obtained with this substrate?

- Answer : Address discrepancies via:

- Microdialysis-HPLC-UV : Monitor real-time hydrolysis (e.g., β-glucosidase activity) to calculate Km and Vmax without interference .

- Substrate Concentration Gradients : Test 0.1–10 mM ranges to identify non-Michaelis-Menten behavior (e.g., substrate inhibition) .

- Enzyme Source Comparison : Validate kinetics across isoforms (e.g., human vs. fungal β-glucosidases) .

Q. How does the acetyl-protected sugar moiety influence enzyme specificity compared to deprotected analogs?

- Answer : Acetylation:

- Enhances Hydrophobicity : Increases binding to hydrophobic enzyme pockets (e.g., α-L-fucosidases) .

- Reduces Hydrolysis Rate : Deprotected analogs (e.g., 4-nitrophenyl β-D-glucopyranoside) show 3x faster cleavage due to improved water solubility .

- Specificity Screening : Use acetylated vs. non-acetylated substrates to map active-site steric constraints .

Q. What advanced techniques assess the compound’s stability under varying storage conditions?

- Answer : Employ:

- Accelerated Stability Testing : Incubate at 25°C/60% RH for 4 weeks; monitor degradation via UPLC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C) .

- Light Sensitivity Assays : Expose to UV (254 nm) and quantify 4-nitrophenol release spectrophotometrically (λmax 405 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.